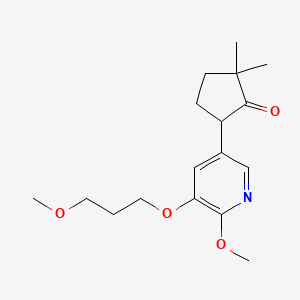![molecular formula C18H13N3OS B13987443 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-28-0](/img/structure/B13987443.png)
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family. This compound is characterized by the presence of a benzylsulfanyl group at the 7th position and a phenyl group at the 2nd position of the oxazolo[5,4-d]pyrimidine core. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the oxazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the oxazolo[5,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at different positions on the core structure .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown activity against certain cancer cell lines, making it a candidate for anticancer research
Mécanisme D'action
The mechanism of action of 7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a key role in tumor angiogenesis . Molecular docking studies suggest that the compound binds to the active site of VEGFR-2, interfering with its signaling pathways and inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the oxazole and pyrimidine rings.
Other oxazolo[5,4-d]pyrimidine derivatives: Variations in the substituents at different positions can lead to differences in biological activity and chemical properties.
Uniqueness
7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other oxazolo[5,4-d]pyrimidine derivatives and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
33360-28-0 |
|---|---|
Formule moléculaire |
C18H13N3OS |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
7-benzylsulfanyl-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C18H13N3OS/c1-3-7-13(8-4-1)11-23-18-15-17(19-12-20-18)22-16(21-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Clé InChI |
JHUDPTSCIHFIDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)
![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
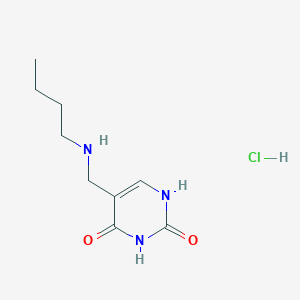
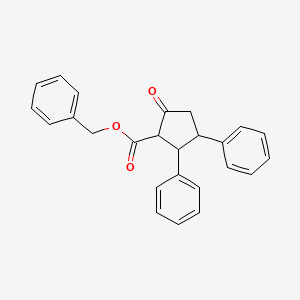
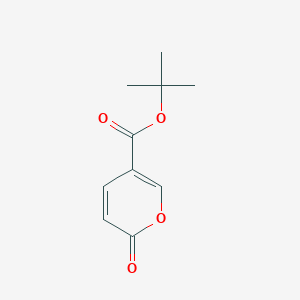

![cis-1-[(Benzyloxy)carbonyl]-5-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylic acid](/img/structure/B13987394.png)
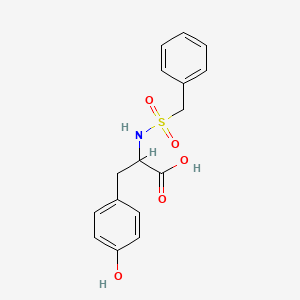
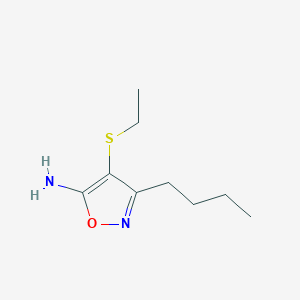
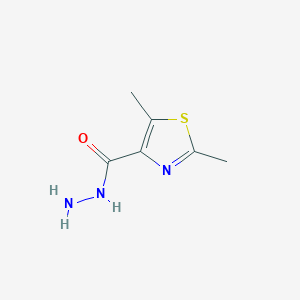
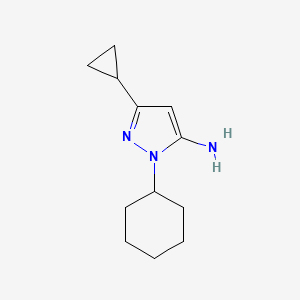

![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)
